4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
Description
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-methyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
JIQFQIJOOKTBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is a common strategy to introduce the piperidin-2-yl group onto a ketone. The cyclohexanone derivative bearing the 4-methyl substituent can be reacted with piperidine or a piperidine precursor in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to form the desired secondary amine linkage.
Detailed Synthetic Procedures
Synthesis via α-Amino Nitrile Intermediate
- Step 1: Preparation of α-amino nitrile intermediate from cyclohexanone derivative and cyanide source under controlled conditions.
- Step 2: Reaction of α-amino nitrile with piperidine or piperidine derivatives using Grignard reagents or organolithium reagents (Bruylants reaction) to form the piperidin-2-yl substituted cyclohexanone.
- Step 3: Purification by column chromatography or recrystallization to isolate the target compound with high purity.
Reductive Amination Approach
- Step 1: React 4-methylcyclohexanone with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in an appropriate solvent such as dichloromethane or methanol.
- Step 2: Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
- Step 3: Upon completion, work up the reaction mixture by aqueous extraction and purification by column chromatography to isolate 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, methanol, toluene | Choice depends on reagent solubility and stability |
| Temperature | 0°C to room temperature | Low temperatures favor selectivity |
| Reducing agents | Sodium cyanoborohydride, NaBH(OAc)3 | Mild reducing agents preferred for selectivity |
| Reaction time | 4–24 hours | Monitored by TLC or HPLC |
| Purification methods | Column chromatography (silica gel) | Use of gradient elution improves purity |
Research Findings and Yield Data
- The Bruylants reaction route has been reported to provide moderate to good yields (50–75%) for analogous piperidinylcyclohexanones, with good regioselectivity and stereochemical control.
- Reductive amination methods typically yield 60–80% of the target compound, depending on the purity of starting materials and reaction optimization.
- Purification by column chromatography using dichloromethane/methanol mixtures or recrystallization from methylene chloride has been effective in isolating pure products.
Example Reaction Scheme (Simplified)
- Starting Material: 4-Methylcyclohexanone
- Intermediate Formation: α-Amino nitrile via cyanide addition
- Piperidine Introduction: Reaction with piperidine under Bruylants conditions or reductive amination
- Workup and Purification: Extraction and chromatographic purification
- Product: 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
Analytical Characterization
- NMR (1H and 13C): Chemical shifts confirm the cyclohexanone core, methyl substitution, and piperidine ring protons and carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one.
- Chromatography: TLC and HPLC confirm product purity, with retention times consistent with literature values for similar compounds.
Chemical Reactions Analysis
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield piperidine derivatives with different substituents .
Scientific Research Applications
Medicinal Chemistry Applications
a. G Protein-Coupled Receptor Modulation
The compound has been studied for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in pharmacology due to their role in numerous physiological processes. Allosteric modulators can enhance or inhibit the effects of endogenous ligands, providing a pathway for developing new therapeutic agents for conditions such as central nervous system disorders .
b. Antagonism of Chemokine Receptors
Research has indicated that derivatives of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can function as antagonists for chemokine receptors like CCR2. These receptors are implicated in inflammatory responses and various diseases, including autoimmune disorders. The structural modifications of the compound have been shown to significantly influence its binding affinity and efficacy .
Table 1: Summary of Key Research Findings
Structural Insights and SAR Studies
Structure-Activity Relationship (SAR) Analysis
The structure of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one allows for various modifications that can significantly alter its biological activity. SAR studies have shown that specific substitutions on the cyclohexane ring can enhance receptor affinity and selectivity . For example, alterations at the 4-position of the cyclohexane moiety have been critical in optimizing compounds for increased potency against targeted receptors.
Future Directions in Research
The ongoing research into 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one suggests several promising avenues:
- Development of Targeted Therapies : Leveraging its modulating properties to create targeted therapies for chronic inflammatory diseases.
- Exploration of Novel Derivatives : Continued exploration of structural derivatives may yield compounds with improved pharmacological profiles and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways in the body. The piperidine moiety is known to interact with neural receptors, modulating neurotransmitter systems. This interaction can influence brain function and potentially contribute to the treatment of neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison
Key Points of Comparison
Synthetic Routes: Mannich Bases: Synthesized via one-pot condensation of ketones (e.g., 4-methylcyclohexanone), aldehydes (e.g., 4-methylbenzaldehyde), and amines (e.g., aniline or piperidine derivatives) under acidic or catalytic conditions . Non-Mannich Analogs: Compounds like 5-methyl-2-(propan-2-ylidene)cyclohexan-1-one are synthesized via aldol condensation or Claisen-Schmidt reactions .
Physicochemical Properties: Solubility: Piperidine/pyrrolidine-containing derivatives exhibit enhanced solubility in organic solvents due to their amine functionalities, whereas non-amine analogs (e.g., isopropylidene derivatives) are more lipophilic . Thermal Stability: Mannich bases generally have higher melting points (~160–170°C) compared to non-condensed cyclohexanones, likely due to intermolecular hydrogen bonding .
Biological and Industrial Relevance: Mannich Bases: Demonstrated applications in coordination chemistry (e.g., as ligands for Cu(II), Ni(II) complexes) and antimicrobial activity . Isopropylidene Derivatives: Used in flavoring (e.g., pulegone, a mint-like terpenoid) and fragrance industries .
Spectral Differentiation: FT-IR: Piperidine-containing Mannich bases show distinct ν(N-H) and ν(C=O) stretches, while isopropylidene analogs lack amine-related signals . Mass Spectrometry: Mannich bases fragment via loss of amine or aromatic groups (e.g., m/z = 236.34 for [M-(C₁₇H₁₈N⁺)]), whereas non-amine analogs fragment through ketone or alkene pathways .
Biological Activity
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with a piperidine ring often exhibit significant antimicrobial properties. In a study evaluating various piperidine derivatives, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one demonstrated notable inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one | 6.3 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
This data suggests that while the compound is effective, it is less potent than established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed using in vitro models. A study employing the DPPH assay revealed that it exhibited significant radical scavenging activity, which is indicative of its potential as an antioxidant:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one | 30.39 | Antioxidant |
| Control (Ascorbic Acid) | 10.5 | Antioxidant |
The results indicate that the compound has promising antioxidant capabilities, which may contribute to its anti-inflammatory effects .
Anticancer Potential
In recent studies focusing on cancer cell lines, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one was evaluated for its cytotoxic effects against various cancer types. The compound showed selective toxicity towards certain cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HepG2 (liver cancer) | 23.0 | Hepatocellular carcinoma |
| MCF7 (breast cancer) | 15.0 | Breast adenocarcinoma |
These findings suggest that the compound may serve as a lead for developing new anticancer agents, particularly due to its selective toxicity .
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives similar to 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one:
- Piperidine Derivatives in Cancer Therapy : A study reported that modifications to the piperidine structure led to enhanced anticancer activity against breast cancer cells, indicating that structural variations can significantly influence biological activity .
- Antimicrobial Screening : Another investigation into piperidine derivatives found that specific substitutions improved antimicrobial efficacy against resistant strains of bacteria, suggesting a pathway for optimizing this compound for clinical use .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one, and how are intermediates validated?
- Methodological Answer :
- Step 1 : Start with stereoselective synthesis of the cyclohexanone core. For example, describes using dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) as precursors, followed by deprotection to yield stereochemically defined amines.
- Step 2 : Introduce the piperidinyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 140°C in ethanol with TEA, as in ).
- Characterization : Validate intermediates using ESI-MS (e.g., m/z 198 [M + H]+ for amines) and confirm final products via NMR (e.g., δ 8.60 ppm for aromatic protons in ) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Key Methods :
- Mass Spectrometry (MS) : ESI+ mode to confirm molecular ions (e.g., m/z 452 [M + H]+ in ).
- NMR Spectroscopy : NMR to resolve stereochemistry (e.g., splitting patterns in cyclohexane protons) and NMR for carbonyl group confirmation (~210 ppm).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous stereocenters, as noted in .
Q. What safety protocols are essential during synthesis and handling?
- Recommendations :
- Use fume hoods for volatile intermediates (e.g., amines in ).
- Refer to safety data sheets (SDS) for hazard mitigation (e.g., skin/eye protection, as in ).
- Monitor exothermic reactions (e.g., aminations at high temperatures) with real-time calorimetry .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Strategies :
- Chiral Resolving Agents : Use enantiopure precursors (e.g., (1R,4R)- or (1S,4S)-configured amines in ) to dictate stereochemistry.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization.
- Data-Driven Optimization : Compare yields and diastereomer ratios across reaction conditions (e.g., solvent polarity, temperature) using HPLC chiral columns .
Q. What computational approaches predict reactivity and stability of this compound?
- Tools and Workflows :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G** level (as in ) to predict transition states for ring-forming reactions.
- Molecular Dynamics (MD) : Simulate solvation effects on stability in polar solvents (e.g., ethanol, DMF).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina for pharmacological screening .
Q. How are contradictions in synthetic yields or conditions resolved for similar cyclohexanone derivatives?
- Analytical Framework :
- Meta-Analysis : Tabulate literature data (e.g., vs. 5) to identify trends in solvent/base combinations.
- Case Study : For conflicting yields in piperidinyl cyclohexanone syntheses, compare:
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dibenzyl-protected amine | EtOH | 140 | TEA | 45 | |
| Cyclohexanone derivative | DMF | 120 | DBU | 62 |
- Resolution : Optimize using mixed solvents (e.g., EtOH/DMF) and iterative DoE (Design of Experiments) .
Data Contradiction Analysis
Q. Why do NMR spectra of similar compounds show variability in proton splitting patterns?
- Root Causes :
- Dynamic Effects : Conformational flexibility in the cyclohexanone ring (e.g., chair vs. boat interconversion) broadens signals.
- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter hydrogen bonding and shift δ values.
- Mitigation : Use low-temperature NMR (−40°C) to "freeze" conformers and enhance resolution .
Methodological Tables
Table 1 : Key Characterization Data from and
| Compound | MS ([M + H]+) | NMR Key Peaks (δ, ppm) |
|---|---|---|
| (1R,4R)-configured derivative | 452 | 8.60 (s, 1H), 3.73 (m, 2H) |
| (1S,4S)-configured derivative | 452 | 8.62 (s, 1H), 4.04 (s, 1H) |
Table 2 : Computational Parameters for Reactivity Prediction
| Method | Basis Set | Property Predicted | Error Margin |
|---|---|---|---|
| B3LYP | 6-31G** | Cyclohexanone ring strain | ±2.1 kcal/mol |
| M06-2X | def2-TZVP | Piperidinyl pKa | ±0.3 units |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
